5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. The presence of chlorine and methoxy substituents at the 5 and 6 positions, respectively, imparts unique chemical properties to this compound, making it of significant interest in various fields of scientific research .
Preparation Methods
The synthesis of 5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate. This reaction proceeds through a series of steps including condensation, cyclization, and substitution reactions . The reaction conditions often involve the use of glacial acetic acid as a solvent and heating to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Scientific Research Applications
5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or microbial growth . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the position and nature of substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrimidine ring fused to a pyrazole ring and exhibit different chemical and biological properties.
Pyrazoloquinolines: These compounds contain a quinoline ring fused to a pyrazole ring and are studied for their unique pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrazolopyridine derivatives .
Properties
Molecular Formula |
C7H6ClN3O |
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Molecular Weight |
183.59 g/mol |
IUPAC Name |
5-chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C7H6ClN3O/c1-12-6-2-4-5(3-9-11-4)10-7(6)8/h2-3H,1H3,(H,9,11) |
InChI Key |
MBXNMFDREPLBEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C2C=NNC2=C1)Cl |
Origin of Product |
United States |
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